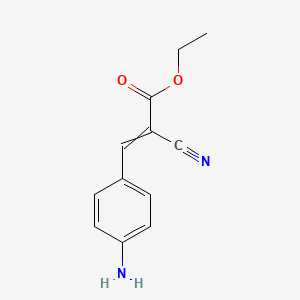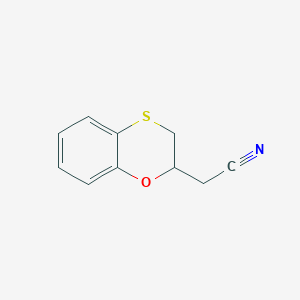
2-methylpyridin-3-yl trifluoromethanesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methylpyridin-3-yl trifluoromethanesulfonate is an organic compound with the molecular formula C7H6F3NO3S. It is known for its role in various chemical reactions, particularly in organic synthesis. The compound is characterized by the presence of a trifluoromethanesulfonate group attached to a pyridine ring, which imparts unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-methylpyridin-3-yl trifluoromethanesulfonate typically involves the reaction of 2-methyl-3-pyridinol with trifluoromethanesulfonic anhydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the anhydride. The general reaction scheme is as follows:
2-Methyl-3-pyridinol+Trifluoromethanesulfonic anhydride→2-Methyl-3-pyridinyl trifluoromethanesulfonate
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency.
Analyse Des Réactions Chimiques
Types of Reactions
2-methylpyridin-3-yl trifluoromethanesulfonate undergoes various types of chemical reactions, including:
Substitution Reactions: The trifluoromethanesulfonate group can be substituted by nucleophiles, leading to the formation of new compounds.
Coupling Reactions: It is often used in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Catalysts: Palladium catalysts are frequently used in coupling reactions.
Solvents: Organic solvents such as dichloromethane and tetrahydrofuran are commonly used.
Major Products
The major products formed from these reactions depend on the specific nucleophile or coupling partner used. For example, in Suzuki–Miyaura coupling, the product is typically a biaryl compound.
Applications De Recherche Scientifique
2-methylpyridin-3-yl trifluoromethanesulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals.
Medicine: It plays a role in the development of new drugs and therapeutic agents.
Industry: It is used in the production of fine chemicals and specialty materials.
Mécanisme D'action
The mechanism by which 2-methylpyridin-3-yl trifluoromethanesulfonate exerts its effects involves the activation of the trifluoromethanesulfonate group. This group is highly electrophilic, making it susceptible to nucleophilic attack. The molecular targets and pathways involved depend on the specific reaction and the nature of the nucleophile or coupling partner.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Pyridyl trifluoromethanesulfonate
- 3-Methyl-2-pyridyl trifluoromethanesulfonate
- 4-Methyl-3-pyridyl trifluoromethanesulfonate
Uniqueness
2-methylpyridin-3-yl trifluoromethanesulfonate is unique due to the position of the methyl group on the pyridine ring, which influences its reactivity and the types of reactions it can undergo. This positional difference can lead to variations in the electronic properties and steric effects, making it distinct from other similar compounds.
Propriétés
Numéro CAS |
122213-94-9 |
|---|---|
Formule moléculaire |
C7H6F3NO3S |
Poids moléculaire |
241.19 g/mol |
Nom IUPAC |
(2-methylpyridin-3-yl) trifluoromethanesulfonate |
InChI |
InChI=1S/C7H6F3NO3S/c1-5-6(3-2-4-11-5)14-15(12,13)7(8,9)10/h2-4H,1H3 |
Clé InChI |
CBJSABYRIWFVAQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC=N1)OS(=O)(=O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-methyl-5,6,7,8-tetrahydro-4H-thiazolo[4,5-d]azepine hydrochloride](/img/structure/B8622068.png)





![Ethyl 3-[(3-bromophenyl)thio]propanoate](/img/structure/B8622116.png)


![2-Bromo-6-methoxybenzo[d]oxazole](/img/structure/B8622137.png)

![5-Methyl-4,5-dihydrotetrazolo[1,5-a]quinoxaline](/img/structure/B8622147.png)
